

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Cat. No.: B1371509

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Abstract

This technical guide provides a comprehensive overview of **Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate**, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core molecular structure, physicochemical properties, a validated synthesis protocol, and its critical applications as a versatile building block in modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this molecule in their work.

Introduction: The Significance of Fluorinated Thiazoles

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This strategy, known as fluorine chemistry, is a cornerstone of modern drug design. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[\[1\]](#)[\[2\]](#)

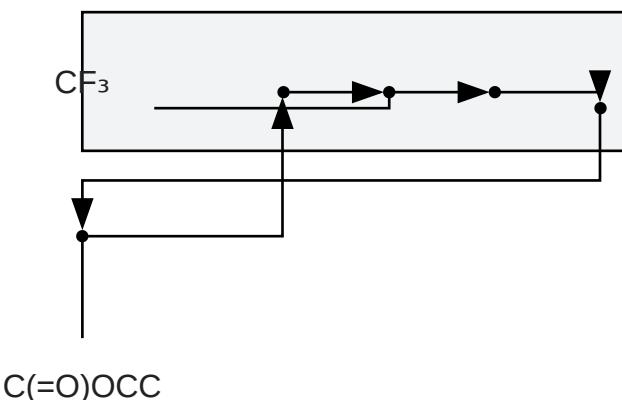
Within this context, the thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Thiazole derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial,

and anti-inflammatory properties.[3][4][5] The convergence of these two powerful concepts—fluorination and the thiazole scaffold—gives rise to molecules like **Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate**. The trifluoromethyl (-CF₃) group, in particular, serves as a valuable bioisostere for methyl groups and enhances lipophilicity, making this compound a highly sought-after intermediate for creating novel bioactive agents with potentially superior pharmacokinetic profiles.[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of **Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate** is defined by a central thiazole ring functionalized with an ethyl carboxylate group at the 2-position and a trifluoromethyl group at the 4-position. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.

Molecular Structure Diagram



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Caption: 2D structure of **Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate**.

Physicochemical Data

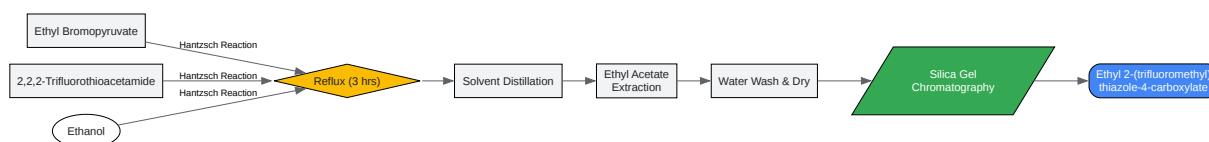
The key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ F ₃ NO ₂ S	[6][7]
Molecular Weight	225.19 g/mol	[6][7]
CAS Number	79247-86-2	[6]
Appearance	Typically a solid, may appear as pale yellow needles	[8]
Storage	Room temperature, dry conditions recommended	[6]

Synthesis and Characterization

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a primary and highly reliable method. This pathway involves the condensation reaction between an α -haloketone and a thioamide. While the exact protocol for **Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate** is proprietary to various manufacturers, a representative synthesis for a closely related isomer, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, provides a validated and illustrative workflow.[8]

Representative Synthesis Workflow Diagram



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Caption: General workflow for Hantzsch synthesis of a trifluoromethylthiazole ester.

Experimental Protocol (Adapted from a Related Isomer)

This protocol describes the synthesis of a trifluoromethyl-substituted ethyl thiazolecarboxylate, which serves as a robust template for this class of compounds.[\[8\]](#)

- Reaction Setup: A mixture of ethyl bromopyruvate (1 equivalent) and 2,2,2-trifluorothioacetamide (1 equivalent) is prepared in absolute ethanol (approx. 5 mL per gram of thioacetamide).
 - Causality Note: Ethanol serves as a polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization reaction. The thioacetamide provides the N-C-S backbone of the thiazole ring.
- Condensation: The reaction mixture is heated to reflux for approximately 3 hours.
 - Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent dehydration steps, driving the reaction to completion.
- Solvent Removal: After cooling the mixture to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator.
- Aqueous Workup & Extraction: Water is added to the residue, and the aqueous mixture is extracted twice with ethyl acetate. The combined organic extracts are then washed with water and dried over anhydrous magnesium sulfate.
 - Self-Validation: This liquid-liquid extraction serves to isolate the desired organic product from inorganic salts and water-soluble impurities. The final wash and drying step ensures the removal of residual water before final purification.
- Purification: The solvent from the dried organic phase is distilled off. The resulting crude residue is purified by silica gel column chromatography, typically using an ethyl acetate-hexane gradient as the eluent.
 - Causality Note: Chromatography is essential for separating the target compound from unreacted starting materials and any side products, yielding the final product with high purity.

- Characterization: The final product's structure and purity would be confirmed using standard analytical techniques such as ^1H -NMR, ^{13}C -NMR, FT-IR, and mass spectrometry.[9][10]

Applications in Research and Development

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is not an end-product itself but rather a high-value chemical intermediate. Its utility stems from the strategic placement of reactive handles—the ester and the trifluoromethylated thiazole core—which allow for further chemical modification.

- Pharmaceutical & Agrochemical Synthesis: It is a key building block for constructing more complex bioactive molecules.[6] The trifluoromethyl-thiazole core is found in compounds being investigated for antimicrobial, antifungal, herbicidal, and anticancer properties.[3][4][6]
- Medicinal Chemistry Scaffolding: In drug discovery programs, this molecule is used for scaffold modification. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of various other molecular fragments to explore structure-activity relationships (SAR).[3][6]
- Enhancement of Pharmacokinetic Properties: The lipophilic $-\text{CF}_3$ group is intentionally designed into potential drug candidates to enhance properties like metabolic stability and cell membrane permeability, which are critical for bioavailability and drug efficacy.[1]

Conclusion

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate stands as a testament to the power of rational molecular design in modern chemistry. By combining the proven biological relevance of the thiazole scaffold with the advantageous physicochemical effects of fluorination, it provides a powerful and versatile platform for the development of next-generation pharmaceuticals and agrochemicals. Its well-defined structure and accessible synthesis make it an indispensable tool for researchers aiming to innovate in the fields of medicinal chemistry and materials science.

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